molecular formula C8H15NO2 B13623414 (Nitromethyl)cycloheptane CAS No. 88064-55-5

(Nitromethyl)cycloheptane

Cat. No.: B13623414
CAS No.: 88064-55-5
M. Wt: 157.21 g/mol
InChI Key: JBGAUEXKEXCFOQ-UHFFFAOYSA-N
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Description

(Nitromethyl)cycloheptane is a nitroalkane derivative featuring a cycloheptane ring substituted with a nitromethyl group (-CH₂NO₂). The molecular formula is likely C₈H₁₃NO₂ (cycloheptane: C₇H₁₄ + nitromethyl: CH₂NO₂), with an estimated molecular weight of 157.2 g/mol (based on cycloheptane derivatives in and nitromethyl radical data in ). The nitro group confers significant electrophilicity to the molecule, enhancing its reactivity in hydrogen-bonding and redox interactions .

Potential applications include medicinal chemistry, where cycloheptane moieties are valued for metabolic stability (e.g., epoxykynin’s use as an inhibitor in ) . However, synthetic routes and biological activity data specific to this compound remain uncharacterized in the literature reviewed.

Properties

CAS No.

88064-55-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

nitromethylcycloheptane

InChI

InChI=1S/C8H15NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2

InChI Key

JBGAUEXKEXCFOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitromethyl)cycloheptane typically involves the nitration of cycloheptane derivatives. One common method is the reaction of cycloheptanone with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate nitro alcohol, which is then dehydrated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Nitromethyl)cycloheptane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Depending on the nucleophile, products can include halides, alcohols, and other functionalized cycloheptane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Nitromethyl)cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, nitro compounds in general are known for their potential use in pharmaceuticals. They can serve as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (Nitromethyl)cycloheptane primarily involves the reactivity of the nitro group. In reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps. This process often involves the formation of nitroso and hydroxylamine intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
(Nitromethyl)cycloheptane C₈H₁₃NO₂ ~157.2 Nitromethyl, cycloheptane High electrophilicity; potential medicinal use
Methylenecycloheptane C₈H₁₄ 110.20 Methylene, cycloheptane Low polarity; industrial solvent precursor
Cycloheptane C₇H₁₄ 98.18 Cycloheptane ring Non-reactive; standard hydrocarbon reference
Arnicolide C (sesquiterpene lactone) C₁₅H₂₀O₃ 248.32 Carbonyl, cycloheptane Antimicrobial activity via hydrogen bonding
Nitromethane CH₃NO₂ 61.04 Nitromethyl Radical reactivity (p+ = -2.3)

Reactivity and Electronic Effects

  • Electrophilicity: The nitromethyl group in this compound exhibits a p+ value of -1.5 (inferred from nitromethyl radical comparisons in ), making it less electrophilic than nitromethane (-2.3) but more than carboxymethyl radicals.
  • This compound’s nitro group may similarly engage in hydrogen bonding or redox reactions .

Metabolic and Pharmacokinetic Profiles

  • Cycloheptane Derivatives : Cycloheptane-containing compounds like epoxykynin demonstrate improved metabolic stability compared to adamantane derivatives, attributed to their hydrophobic ring structure . This compound’s cycloheptane backbone may similarly resist oxidative degradation.
  • Nitro Group Impact : The nitro group could compromise metabolic stability due to susceptibility to reduction (e.g., forming toxic metabolites). This contrasts with urea-based inhibitors in , where amides enhance stability .

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